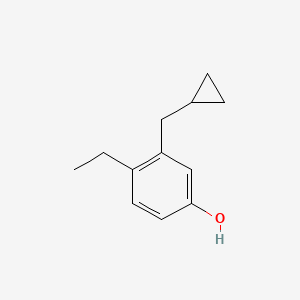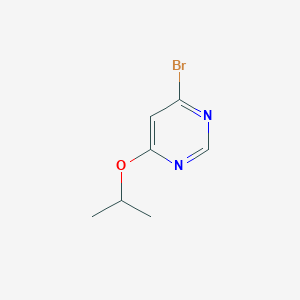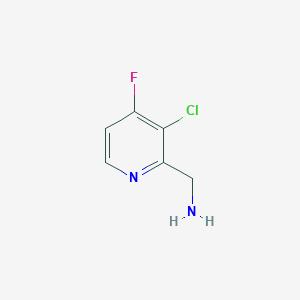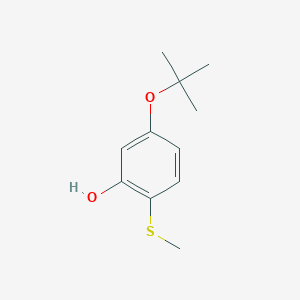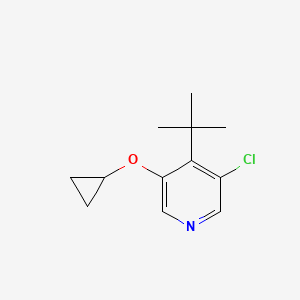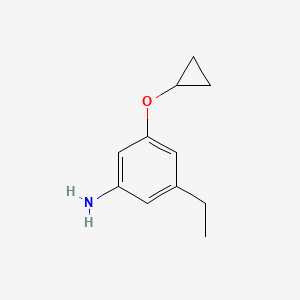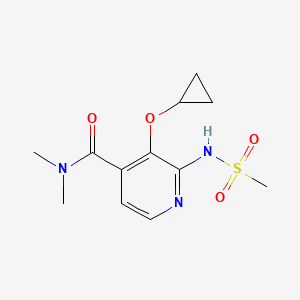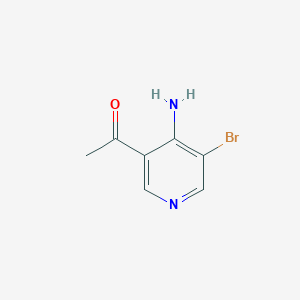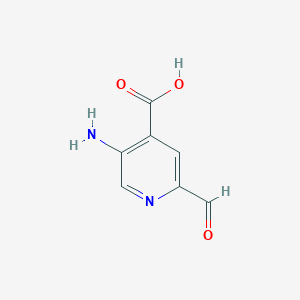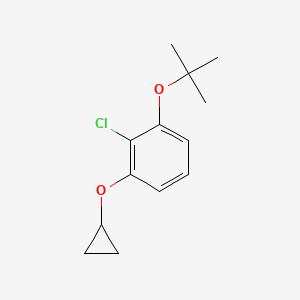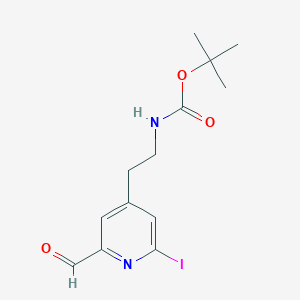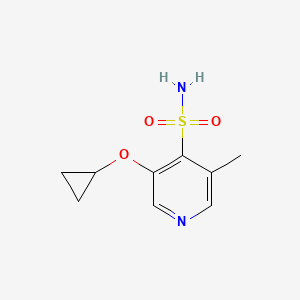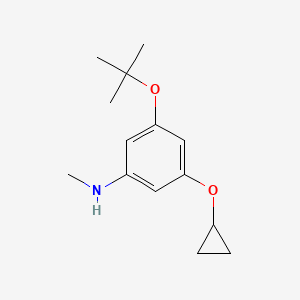
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves several steps. One common method includes the reaction of 3-tert-butoxy-5-cyclopropoxybenzaldehyde with methylamine under specific conditions to form the desired aniline derivative. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the target compound .
Chemical Reactions Analysis
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes.
Comparison with Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline: This compound has an additional methyl group on the nitrogen atom, which may alter its chemical and biological properties.
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide: This compound has a benzamide group instead of an aniline core, leading to different reactivity and applications.
The unique combination of tert-butoxy and cyclopropoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13-8-10(15-4)7-12(9-13)16-11-5-6-11/h7-9,11,15H,5-6H2,1-4H3 |
InChI Key |
APMFGTJCJWGPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


